molecular formula C14H20O5S B15061894 Phenylethylb-D-thiogalactopyranoside

Phenylethylb-D-thiogalactopyranoside

Cat. No.: B15061894
M. Wt: 300.37 g/mol
InChI Key: YXSHGIOINDFBOU-RRYROLNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Phenylethylb-D-thiogalactopyranoside can be synthesized through several synthetic routes. One common method involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Phenylethylb-D-thiogalactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield this compound sulfoxide, while reduction may produce this compound alcohol .

Properties

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-phenylethoxy)-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(20)14(19-10)18-7-6-9-4-2-1-3-5-9/h1-5,10-17,20H,6-8H2/t10-,11+,12+,13-,14?/m1/s1

InChI Key

YXSHGIOINDFBOU-RRYROLNDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

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